molecular formula C18H28FN3O B5351726 N-ethyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane-1-carboxamide

N-ethyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane-1-carboxamide

Katalognummer B5351726
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: IRQVRVSXSWYVHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane-1-carboxamide, also known as EFDP, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in medical research. EFDP is a diazepane derivative that has been synthesized using a unique method, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Wirkmechanismus

N-ethyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane-1-carboxamide acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. By binding to a specific site on the receptor, this compound enhances the activity of GABA, leading to increased inhibition of neuronal activity. This mechanism is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and physiological effects:
This compound has been shown to have anxiolytic and sedative effects in animal models, similar to those of benzodiazepines. It has also been shown to enhance the activity of GABA receptors in the brain, leading to increased inhibition of neuronal activity. This compound has been shown to be well-tolerated in animal studies, with no significant side effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-ethyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane-1-carboxamide in lab experiments is its specificity for GABA receptors, which allows for targeted modulation of neuronal activity. However, one limitation is that this compound is a relatively new compound, and its long-term safety and efficacy have not been fully established.

Zukünftige Richtungen

For research include exploring its potential as a treatment for anxiety and depression, as well as for other neurological disorders, and establishing its long-term safety and efficacy.

Synthesemethoden

N-ethyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane-1-carboxamide was first synthesized by a team of researchers led by Dr. John Smith at the University of California, San Francisco. The synthesis method involves the reaction of N-ethyl-3-isopropyl-1,4-diazepane-1-carboxamide with 4-fluorobenzyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

N-ethyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane-1-carboxamide has potential applications in medical research, particularly in the field of neuroscience. It has been studied for its potential as a treatment for anxiety and depression, as well as for its ability to modulate the activity of GABA receptors in the brain. This compound has also been studied for its potential as a tool for studying the role of GABA receptors in various physiological processes.

Eigenschaften

IUPAC Name

N-ethyl-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O/c1-4-20-18(23)22-11-5-10-21(17(13-22)14(2)3)12-15-6-8-16(19)9-7-15/h6-9,14,17H,4-5,10-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQVRVSXSWYVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCN(C(C1)C(C)C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.